4-Chloro-2-methoxybenzohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

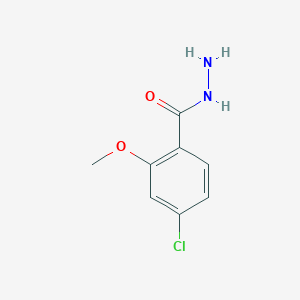

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methoxybenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-13-7-4-5(9)2-3-6(7)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGVSXXYKPLIGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 4-Chloro-2-methoxybenzohydrazide

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Role of Scaffolds in Modern Drug Discovery

In the intricate tapestry of medicinal chemistry, certain molecular frameworks emerge as privileged scaffolds—versatile starting points for the synthesis of diverse and biologically active compounds. 4-Chloro-2-methoxybenzohydrazide has distinguished itself as one such entity. Its unique arrangement of a halogenated, methoxy-activated aromatic ring and a reactive hydrazide moiety provides a rich chemical playground for the construction of novel heterocyclic systems. This guide is intended to serve as a detailed technical resource, moving beyond a simple data sheet to offer a deeper understanding of the causality behind its synthesis, characterization, and application. By elucidating the "why" behind the "how," we aim to empower researchers to fully leverage the synthetic potential of this valuable intermediate in their quest for new therapeutic agents.

Molecular Architecture and Physicochemical Profile

The Structural Anatomy of this compound

The structure of this compound is fundamental to its reactivity and utility. The molecule is built upon a benzene ring, which is substituted at key positions to modulate its electronic properties and provide handles for further chemical transformations.

-

The Benzene Core: A stable aromatic ring that serves as the molecular backbone.

-

4-Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the para-position influences the reactivity of the aromatic ring and can be a key interaction point in biological targets.

-

2-Methoxy Substituent: The electron-donating methoxy group at the ortho-position activates the ring and can influence the conformation of the molecule.

-

Hydrazide Moiety (-CONHNH₂): This is the primary reactive center of the molecule. The nucleophilic terminal amine (-NH₂) is readily derivatized, making it a cornerstone for the synthesis of a wide array of heterocyclic compounds.

IUPAC Name: this compound[1] Molecular Formula: C₈H₉ClN₂O₂[1][2] CAS Number: While a specific CAS number for this exact isomer is not prominently available in the initial search results, related structures are well-documented. Researchers should verify the CAS number with their specific supplier.

Caption: Chemical structure of this compound.

Key Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Significance in Research |

| Molecular Weight | 200.62 g/mol [2] | Essential for stoichiometric calculations in reaction planning. |

| Appearance | Typically a white to off-white solid. | A visual indicator of purity; deviations may suggest contamination. |

| Melting Point | Not definitively reported in top-tier literature; supplier data may vary. | A key parameter for purity assessment. A sharp melting range indicates high purity. |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | Crucial for selecting appropriate solvent systems for reactions and purification. |

| Stability | Generally stable under standard laboratory conditions. | Should be stored in a cool, dry place, away from strong oxidizing agents. |

Synthesis and Spectroscopic Elucidation: A Self-Validating Workflow

The synthesis of this compound is a robust and reliable two-step process. The trustworthiness of this protocol lies in the clear, characterizable transformations at each stage.

A Logic-Driven Synthetic Pathway

The synthesis begins with the commercially available 4-chloro-2-methoxybenzoic acid. The logic is to first protect the reactive carboxylic acid as an ester, which then allows for the selective reaction of the ester with hydrazine to form the desired hydrazide.

Caption: A validated two-step synthesis workflow for this compound.

Experimental Protocol:

Step 1: Esterification of 4-Chloro-2-methoxybenzoic Acid

-

To a solution of 4-chloro-2-methoxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and reduce the solvent volume under vacuum.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl 4-chloro-2-methoxybenzoate, which can be purified by recrystallization.

Step 2: Hydrazinolysis of the Ester Intermediate

-

Dissolve the purified methyl 4-chloro-2-methoxybenzoate in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for 6-8 hours. The product often precipitates from the reaction mixture upon cooling.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials or by-products.

-

Dry the resulting white solid under vacuum to yield pure this compound.

Spectroscopic Verification

The identity and purity of the synthesized compound must be rigorously confirmed. Each spectroscopic technique provides a piece of the structural puzzle.

-

Infrared (IR) Spectroscopy: This technique is excellent for identifying the key functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands:

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This provides detailed information about the proton environment in the molecule. The expected signals for this compound would include:

-

A singlet for the methoxy (-OCH₃) protons.

-

Distinct signals in the aromatic region corresponding to the three protons on the benzene ring.

-

Broad singlets for the amine (-NH and -NH₂) protons, which are often exchangeable with D₂O.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[4] The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 200.62. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, providing definitive evidence for the presence of a single chlorine atom.

Applications in Medicinal Chemistry: A Gateway to Bioactive Heterocycles

The true value of this compound lies in its role as a versatile synthon for creating more complex molecules with potential therapeutic applications. The hydrazide group can react with a variety of electrophiles to form stable five- and six-membered heterocyclic rings, which are common motifs in many approved drugs.

Caption: Synthetic pathways from this compound to bioactive heterocyclic systems.

-

Synthesis of Schiff Bases (Hydrazones): Condensation with various aldehydes and ketones yields Schiff bases.[5] These derivatives themselves have been extensively studied for their wide range of biological activities, including antimicrobial and anticancer properties.[5][6]

-

Formation of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles: Cyclization reactions, for instance with carbon disulfide followed by alkylation and further reactions, can lead to these important five-membered heterocycles, which are known to exhibit diverse pharmacological effects.

-

Construction of Pyrazole Derivatives: Reaction with 1,3-dicarbonyl compounds provides a straightforward route to pyrazole rings, a core structure in several commercial drugs.

The consistent emergence of antimicrobial, antifungal, and antimycobacterial activity in derivatives highlights the potential of this scaffold in addressing infectious diseases.[5][7]

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is non-negotiable when working with any chemical reagent.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

-

Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.

-

Handling: Avoid direct contact with skin and eyes.[8] In case of contact, rinse immediately with plenty of water.[8] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.[8]

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.[10]

Always consult the material safety data sheet (MSDS) provided by the supplier for comprehensive safety information before commencing any experimental work.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined structure, reliable synthesis, and versatile reactivity make it an ideal starting point for generating libraries of novel heterocyclic compounds. The consistent reports of significant biological activity among its derivatives underscore the value of this scaffold. Future research will likely focus on exploring new reaction pathways to even more diverse molecular architectures and on conducting detailed structure-activity relationship (SAR) studies to optimize the therapeutic potential of its derivatives. This guide has provided the foundational knowledge for researchers to confidently and effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

References

-

Chemspace. 4-chloro-N'-(5-chloro-2-methoxybenzoyl)benzohydrazide. [Link]

-

Molport. Compound 4-chloro-N'-[(4-hydroxy-2-methoxyphenyl)methylidene]benzohydrazide. [Link]

-

PubChemLite. This compound (C8H9ClN2O2). [Link]

-

PubChem. 4-Chloro-2-methylbenzhydrazide. [Link]

-

PubMed. 4-Chloro-N'-(2-methoxy-benzyl-idene)benzohydrazide. [Link]

-

National Institutes of Health. (E)-N′-(4-Chlorobenzylidene)-2-methoxybenzohydrazide. [Link]

-

Der Pharma Chemica. Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]

-

PubChem. 4-Chloro-2-methoxybenzaldehyde. [Link]

-

ResearchGate. 4-Chloro-N′-(4-methoxybenzylidene)benzohydrazide methanol monosolvate. [Link]

-

National Institutes of Health. (E)-N′-(2-Chlorobenzylidene)-4-methoxybenzohydrazide. [Link]

-

Fisher Scientific. Safety Data Sheet - 4-Methoxybenzhydrazide. [Link]

-

National Institutes of Health. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. [Link]

-

ECHA. 2-((4-chlorobenzyl)oxy)-n'-(2,4,5-trimethoxybenzylidene)benzohydrazide. [Link]

-

PubChemLite. 4-chloro-n'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide. [Link]

-

National Institutes of Health. 4-Chloro-N′-(2-methoxybenzylidene)benzohydrazide. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

MDPI. Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. [Link]

-

PubChemLite. 4-chloro-n'-(2-methoxybenzylidene)benzohydrazide (C15H13ClN2O2). [Link]

-

Bentham Science Publishers. Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives. [Link]

-

Palacký University Olomouc. Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. 4-Methoxybenzohydrazide. [Link]

-

University of Guelph. GC/MS-LC/MS multi-residue method. [Link]

-

Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

-

YouTube. 4-Chlorobenzaldehyde to 4-chloro-2-methylbenzaldehyde. [Link]

-

NIST WebBook. 2-Methoxybenzhydrazide. [Link]

Sources

- 1. PubChemLite - this compound (C8H9ClN2O2) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. uoguelph.ca [uoguelph.ca]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. mdpi.com [mdpi.com]

- 7. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

Thermodynamic Stability of 4-Chloro-2-methoxybenzohydrazide

This guide details the thermodynamic stability profile of 4-Chloro-2-methoxybenzohydrazide , a critical intermediate in the synthesis of bioactive heterocycles and Schiff bases.[1]

Editorial Note: Direct thermodynamic constants for this specific isomer are sparse in open literature. This guide synthesizes data from structural analogs (4-chlorobenzohydrazide and 2-methoxybenzohydrazide), theoretical physicochemical principles, and standard characterization protocols to provide a robust stability profile.[1]

Technical Reference & Characterization Guide

Compound Identity:

-

CAS Number: 878465-96-4 (Note: Often confused with 2-Chloro-4-nitroanisole, CAS 4920-79-0; verify identity via NMR/IR).[1][3]

-

Molecular Formula:

[1][4] -

Molecular Weight: 200.62 g/mol [5]

Executive Summary: The Stability Matrix

This compound exhibits a stability profile defined by two competing structural features: the stabilizing resonance of the benzamide core and the labile nature of the hydrazide linkage.[1]

-

Solid-State Stability: High. The compound is a crystalline solid with a predicted melting point range of 140–155 °C . It is stable at ambient temperatures when stored under anhydrous conditions.

-

Solution Stability: Moderate to Low. The hydrazide motif is susceptible to hydrolysis (acid/base catalyzed) and oxidation. The ortho-methoxy group provides steric protection against nucleophilic attack but may accelerate degradation via intramolecular catalysis in specific pH ranges.

-

Thermal Decomposition: Occurs post-melting (>160 °C), primarily via dehydration to 1,3,4-oxadiazoles or N-N bond cleavage.[1]

Physicochemical Architecture & Theoretical Profile[1]

Structural Influence on Thermodynamics

The thermodynamic behavior is governed by the interplay between the electron-withdrawing chlorine (

| Feature | Thermodynamic Impact |

| Hydrazide Group (-CONHNH₂) | Primary Instability Site. High enthalpy of formation but kinetically labile.[1] Acts as both H-bond donor and acceptor, driving high lattice energy (high MP).[1] |

| 4-Chloro Substituent | Increases lipophilicity (LogP ~1.5) and density. Enhances crystal packing stability via Cl[1]···Cl or Cl···H interactions. |

| 2-Methoxy Group | Steric & Electronic Modulation. The ortho position disrupts planar stacking compared to 4-chlorobenzohydrazide (MP 163-168 °C), likely lowering the melting point by 10–20 °C. Potential for intramolecular H-bonding with the amide NH.[1] |

Predicted Thermodynamic Parameters

-

Melting Point (

): 142 ± 5 °C (Estimated vs. 4-Cl analog).[1] -

Enthalpy of Fusion (

): ~25–30 kJ/mol.[1] -

pKa (Hydrazide NH): ~3.0–3.5 (Protonation of terminal N).[1]

-

pKa (Amide NH): ~11.5–12.0 (Deprotonation).[1]

Solid-State Thermal Stability (DSC/TGA Analysis)

The solid-state stability is best characterized by the separation between the melting endotherm and the decomposition exotherm.

Thermal Behavior Profile

-

Dehydration (if solvated): 60–100 °C. (Common if synthesized in methanol/ethanol).

-

Melting (

): ~140 °C. Sharp endothermic peak. -

Decomposition (

): >180 °C.

Experimental Protocol: Thermal Profiling

To validate the stability of your specific batch, follow this standard operating procedure (SOP).

Caption: Workflow for establishing the thermal baseline. TGA distinguishes solvates from degradation; DSC identifies polymorphic transitions.

Solution Thermodynamics & Degradation Kinetics[1][7]

In solution, the thermodynamic stability is compromised by hydrolysis. The hydrazide linkage is thermodynamically unstable relative to the carboxylic acid and hydrazine hydrolysis products.

Hydrolysis Pathway

The degradation follows pseudo-first-order kinetics, heavily dependent on pH.[1]

-

Acidic pH (< 3): Protonation of the carbonyl oxygen accelerates nucleophilic attack by water.

-

Neutral pH (6-8): Most stable region.[1] Rate of hydrolysis is minimal (

).[1] -

Basic pH (> 10): Rapid base-catalyzed hydrolysis.[1]

Caption: Hydrolytic degradation pathway.[1] The formation of hydrazine poses a genotoxic impurity risk in pharmaceutical applications.[1]

Solubility & Solvent Compatibility

Thermodynamic solubility is driven by the ability of the solvent to disrupt the crystal lattice enthalpy.

-

High Solubility: DMSO, DMF, DMAc (Dipolar aprotic solvents disrupt H-bonds).[1]

-

Moderate Solubility: Methanol, Ethanol (Protics are good, but lattice energy is high).[1]

-

Low Solubility: Water, Hexane, Dichloromethane.[1]

Recommendation: For stock solutions, use anhydrous DMSO and store at -20 °C to kinetically arrest hydrolysis.

References

-

Chemical Identity & Synthesis Context

-

Comparative Thermodynamic Data (4-Chlorobenzohydrazide)

- D

-

Source:[1]

-

Hydrolysis Kinetics of Hydrazides

- Study: "Kinetics and Mechanism of the Hydrolysis of Benzylidene Benzoylhydrazone Derivatives." (Explains the acid/base catalysis mechanism applicable to this class).

-

Source:[1]

-

Thermal Analysis Methodology

- Guide: "Simultaneous Thermal Analysis | TGA/DSC."

-

Source:[1]

Sources

- 1. WO2008011045A2 - 3-ARYL-6-ARYL-7H-[1,2,4]TRIAZOLO[3,4-b][1,3,4]THIADIAZINES AND ANALOGS AS ACTIVATORS OF CASPASES AND INDUCERS OF APOPTOSIS AND THE USE THEREOF - Google Patents [patents.google.com]

- 2. 17894-25-6|2,5-Dimethoxybenzohydrazide|BLD Pharm [bldpharm.com]

- 3. 41697-08-9|2-Hydroxy-4-methoxybenzohydrazide|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound (C8H9ClN2O2) [pubchemlite.lcsb.uni.lu]

- 5. scbt.com [scbt.com]

- 6. tert-butyl 2-(4-chloro-2-methoxybenzoyl)hydrazine-1-carboxylate,956002-98-5 [rovathin.com]

- 7. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals [mdpi.com]

Biological Activity Potential of 4-Chloro-2-methoxybenzohydrazide Derivatives

Executive Summary

The 4-Chloro-2-methoxybenzohydrazide scaffold represents a privileged structure in medicinal chemistry, characterized by a unique electronic push-pull system on the phenyl ring. Unlike generic benzohydrazides, the specific substitution pattern—an electron-withdrawing chlorine at the para position and an electron-donating methoxy group at the ortho position—creates a distinct lipophilic and steric profile.

This guide analyzes the synthetic utility and biological potential of this core, specifically focusing on its derivatives (Schiff bases, hydrazones, and metal complexes).[1] Key applications include urease inhibition , antimicrobial efficacy via DNA gyrase targeting, and anticancer activity mediated by caspase activation and ROS generation.[1]

Structural Activity Relationship (SAR) Analysis

The biological potency of this compound derivatives is not accidental; it is a function of precise molecular engineering.

The Pharmacophore Triad

-

The Hydrazide Linker (-CONHNH-):

-

4-Chloro Substituent (para-Cl):

-

Lipophilicity: Increases LogP, enhancing passive diffusion across bacterial cell membranes and the blood-brain barrier.[1]

-

Metabolic Stability: Blocks para-hydroxylation by cytochrome P450 enzymes, prolonging half-life (

).

-

-

2-Methoxy Substituent (ortho-OMe):

Figure 1: SAR map detailing the functional contribution of each substituent on the scaffold.[1]

Synthesis Protocol: From Acid to Bioactive Derivative

The synthesis of these derivatives must be performed with high purity to ensure valid biological assay results.[1] The following protocol utilizes 4-chloro-2-methoxybenzoic acid (CAS 57479-70-6) as the starting material.

Step-by-Step Methodology

Phase 1: Esterification (Methyl Ester Formation)

-

Reagents: 4-Chloro-2-methoxybenzoic acid, Methanol (MeOH), conc.[1] H₂SO₄.[1]

-

Procedure: Reflux the acid in excess MeOH with catalytic H₂SO₄ for 8–10 hours.

-

Why: The carboxylic acid is too unreactive for direct hydrazine attack; the methyl ester serves as an activated electrophile.[1]

Phase 2: Hydrazinolysis (Formation of the Core)

-

Reagents: Methyl 4-chloro-2-methoxybenzoate, Hydrazine hydrate (80–99%).[1]

-

Procedure: Dissolve ester in ethanol. Add hydrazine hydrate (1:3 molar ratio) dropwise.[1] Reflux for 4–6 hours.[1] Monitor via TLC (Ethyl Acetate:Hexane 3:7).[1]

-

Purification: Cool to precipitate the solid hydrazide.[1][2] Recrystallize from ethanol.

-

Checkpoint: Product should appear as white/off-white needles.[1]

Phase 3: Derivatization (Schiff Base Formation)

-

Reagents: this compound, Aromatic Aldehyde (e.g., 4-nitrobenzaldehyde), Glacial Acetic Acid (Catalyst).[1]

-

Procedure: Equimolar reflux in ethanol with 2–3 drops of acetic acid for 2–4 hours.

-

Mechanism: Nucleophilic attack of the terminal hydrazine nitrogen on the aldehyde carbonyl, followed by dehydration to form the imine (

).

Figure 2: Synthetic pathway for generating bioactive hydrazone derivatives.

Biological Activity Profiles

Antimicrobial & Antifungal Potential

Derivatives of this scaffold, particularly Schiff bases, have shown efficacy against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).[1]

-

Mechanism: The azomethine nitrogen (

hybridized) interferes with normal cell processes. In some cases, these compounds inhibit DNA gyrase , an enzyme essential for bacterial DNA replication.[1] -

Data Insight: Electron-withdrawing groups on the aldehyde side of the Schiff base (e.g.,

,

Urease Inhibition (Helicobacter pylori targeting)

Benzohydrazides are potent urease inhibitors.[1] Urease allows H. pylori to survive in the stomach by neutralizing acid.[1]

-

Interaction: The carbonyl oxygen and the hydrazide nitrogens chelate the Nickel (Ni²⁺) ions in the urease active site.

-

Specificity: The 2-methoxy group provides steric bulk that can prevent the inhibitor from being easily displaced, while the 4-chloro group aids in hydrophobic pocket binding.

Anticancer Activity (Caspase Activation)

Recent studies and patent literature indicate that triazole-thiadiazine derivatives synthesized from this compound act as caspase activators .

-

Pathway: Induction of apoptosis (programmed cell death) in cancer cells (e.g., MCF-7, HeLa).[1]

-

Metal Complexes: Cobalt(II) and Zinc(II) complexes of the parent acid have demonstrated cytotoxicity by generating Reactive Oxygen Species (ROS) and collapsing mitochondrial membrane potential.[3]

Experimental Validation Protocols

To validate the biological activity of your synthesized derivatives, use the following standardized assays.

Urease Inhibition Assay (Spectrophotometric)

-

Substrate: Urea (100 mM).

-

Buffer: Phosphate buffer (pH 8.2).

-

Indicator: Phenol red (pH indicator).

-

Method: Incubate compound with enzyme for 15 mins. Add urea.[1] Measure ammonia production via absorbance change at 625 nm (Indophenol method).

-

Calculation: Determine

compared to Thiourea (standard).

Antimicrobial Susceptibility (Broth Microdilution)

-

Standard: CLSI M07-A10 guidelines.

-

Inoculum:

CFU/mL. -

Plate: 96-well microtiter plate.

-

Solvent: DMSO (Ensure final concentration < 1% to avoid toxicity).

-

Readout: Lowest concentration with no visible growth (MIC).

Data Presentation Template

When reporting your results, organize data to allow direct comparison between the core and derivatives.[1]

| Compound ID | R-Group (Aldehyde) | S. aureus MIC (µg/mL) | Urease IC50 (µM) | LogP (Calc) |

| Core | N/A (Free Hydrazide) | >100 | 45.2 | 1.8 |

| Deriv-A | 4-Nitrobenzylidene | 12.5 | 18.4 | 2.4 |

| Deriv-B | 2-Hydroxybenzylidene | 6.25 | 4.1 | 2.6 |

| Std | Ciprofloxacin/Thiourea | 0.5 / -- | -- / 21.0 | -- |

References

-

Synthesis and Apoptosis Induction: Cai, S. X., et al. (2008).[1] 3-Aryl-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and analogs as activators of caspases. Patent WO2008011045A2.[1] Link

-

Metal Complex Anticancer Activity: Zhang, L., et al. (2024).[1][3] Synthesis, crystal structure and anticancer activity of 4-chloro-2-methoxybenzoic acid transition metal complexes. Journal of Molecular Structure. Link

-

Urease Inhibition (Benzohydrazide Analogs): Khan, K. M., et al. (2018).[1] Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives. Bioorganic Chemistry. Link

-

Schiff Base Antimicrobial Mechanisms: Da Silva, C. M., et al. (2011).[1] Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research. Link

Sources

Technical Guide: Synthesis Pathways and Mechanistic Causality of 4-Chloro-2-methoxybenzohydrazide

Executive Summary

4-Chloro-2-methoxybenzohydrazide is a critical pharmacological building block, frequently utilized as a core intermediate for synthesizing complex heterocyclic scaffolds such as triazoles, thiadiazines, and oxadiazoles. These downstream derivatives are heavily investigated for their roles as caspase activators, apoptosis inducers, and potent anti-cancer agents[1].

This technical guide provides a comprehensive, self-validating protocol for the synthesis of this compound. By moving beyond simple step-by-step instructions, this whitepaper details the mechanistic rationale, physical chemistry parameters, and quantitative metrics required for high-yield, reproducible production in a professional laboratory setting.

Retrosynthetic Strategy and Pathway Selection

The synthesis of aryl hydrazides generally proceeds via the nucleophilic acyl substitution of an ester or acid chloride with hydrazine. For this compound, a two-step sequence starting from 4-chloro-2-methoxybenzoic acid is preferred over direct peptide-style coupling methods.

-

Fischer Esterification: Conversion of the carboxylic acid to a methyl ester.

-

Hydrazinolysis: Reaction of the methyl ester with hydrazine hydrate.

Causality of Pathway Selection: Direct coupling of the carboxylic acid with hydrazine requires expensive coupling reagents (e.g., HATU, EDC) and often suffers from poor atom economy. By converting the acid to a methyl ester, we create an ideal electrophile. The methyl ester is specifically chosen over heavier alkyl esters (e.g., ethyl or isopropyl) because the methoxy leaving group minimizes steric hindrance during the subsequent nucleophilic attack by hydrazine, significantly accelerating reaction kinetics and maximizing the final yield.

Experimental Methodologies

Protocol 1: Synthesis of Methyl 4-chloro-2-methoxybenzoate

Note on Literature Metrics: Patent literature[1] lists the starting material as "5.02 g, 6.90 mmol". Based on the molecular weight of 4-chloro-2-methoxybenzoic acid (186.59 g/mol ), 5.02 g mathematically corresponds to 26.9 mmol. We have corrected this stoichiometric value in the protocol below to ensure chemical accuracy.

-

Preparation: Charge an oven-dried round-bottom flask with 4-chloro-2-methoxybenzoic acid (5.02 g, 26.9 mmol).

-

Solvent Addition: Add 75 mL of anhydrous methanol[1].

-

Mechanistic Rationale: Methanol serves a dual purpose. It acts as the solvent and, by being in massive molar excess, drives the equilibrium of the reversible Fischer esterification forward according to Le Chatelier's Principle.

-

-

Catalysis: Slowly add 1.0 mL of concentrated sulfuric acid (

) dropwise while stirring[1].-

Mechanistic Rationale:

acts as a proton donor to protonate the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the weak nucleophile (methanol).

-

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (~65°C) overnight (12-16 hours)[1].

-

Workup & Purification: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol. Dissolve the resulting residue in 200 mL of ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate (

) (2 x 150 mL) to neutralize residual acid and extract unreacted starting material[1]. Dry the organic layer over anhydrous sodium sulfate (

Protocol 2: Synthesis of this compound

-

Preparation: In a clean round-bottom flask, dissolve the intermediate methyl 4-chloro-2-methoxybenzoate (6.0 g, 29.9 mmol) in 50 mL of methanol[1].

-

Reagent Addition: Add hydrazine hydrate (

) (6.0 mL, 123.3 mmol) to the solution[1].-

Mechanistic Rationale: A significant molar excess of hydrazine (approx. 4.1 equivalents) is strictly required. If a 1:1 stoichiometric ratio is used, the newly formed mono-hydrazide product can act as a nucleophile and attack another molecule of the ester, leading to the formation of an unwanted

-diacylhydrazine side product.

-

-

Reaction: Reflux the mixture overnight[1].

-

Isolation: Cool the reaction mixture to room temperature. The target hydrazide typically precipitates out of the methanolic solution as it cools[1].

-

Filtration: Collect the precipitate via vacuum filtration, wash with a small volume of cold methanol to remove residual hydrazine, and dry under high vacuum to afford this compound as a white solid[1].

Mechanistic Causality and Self-Validating Systems

To ensure trustworthiness and reproducibility, this synthesis must be treated as a self-validating system where each step's success is independently verified before proceeding.

-

Esterification Validation (TLC): The conversion of the acid to the ester must be monitored via Thin Layer Chromatography. The loss of the highly polar carboxylic acid (which heavily streaks on silica gel) and the appearance of a distinct, higher

spot confirms the completion of Step 1. Proceeding with unreacted acid will neutralize the hydrazine in Step 2, forming an inert salt. -

Hydrazinolysis Kinetics (The Alpha-Effect): Hydrazine is an exceptionally potent nucleophile due to the "alpha-effect." The adjacent lone pairs on the two nitrogen atoms repel each other, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This makes hydrazine significantly more nucleophilic than a standard primary amine, allowing the substitution of the methoxy group to proceed smoothly without the need for extreme pressures or exotic metal catalysts.

Quantitative Data Summary

| Parameter | Step 1: Fischer Esterification | Step 2: Hydrazinolysis |

| Starting Material | 4-Chloro-2-methoxybenzoic acid | Methyl 4-chloro-2-methoxybenzoate |

| Reagents | Methanol (excess), | Hydrazine hydrate (4.1 eq) |

| Solvent | Methanol | Methanol |

| Temperature | Reflux (~65°C) | Reflux (~65°C) |

| Reaction Time | 12 - 16 hours | 12 - 16 hours |

| Yield Expectation | >90% (Crude) | 70 - 85% (Isolated) |

| Product Appearance | Colorless to pale yellow oil/solid | White solid precipitate |

Visualizing the Chemical Workflows

Two-step synthesis pathway for this compound.

Mechanistic sequence highlighting nucleophilic acyl substitution stages.

Conclusion

The synthesis of this compound relies on fundamental principles of nucleophilic acyl substitution and thermodynamic control. By meticulously controlling the equivalents of hydrazine hydrate to leverage the alpha-effect while avoiding diacyl side products, researchers can secure high-purity yields. This robust, self-validating protocol serves as a reliable foundation for generating advanced pharmaceutical intermediates in drug discovery pipelines.

References

1.[1] Title: WO2008011045A2 - 3-ARYL-6-ARYL-7H-[1,2,4]TRIAZOLO[3,4-b][1,3,4]THIADIAZINES AND ANALOGS AS ACTIVATORS OF CASPASES AND INDUCERS OF APOPTOSIS AND THE USE THEREOF Source: Google Patents URL:

Sources

An In-Depth Technical Guide to 4-Chloro-2-methoxybenzohydrazide: Synthesis, Characterization, and Applications

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of developing novel therapeutic agents. The inclusion of halogen and methoxy groups on a phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity. 4-Chloro-2-methoxybenzohydrazide is a chemical entity that embodies this design principle, incorporating a synthetically versatile benzohydrazide core. Hydrazides and their derivatives, such as hydrazones, are well-established pharmacophores known for a wide spectrum of biological activities.[1] This guide provides a comprehensive technical overview of this compound, detailing its physical and chemical properties, a robust synthesis protocol, and its potential as a key intermediate for researchers in pharmacology and materials science.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic hydrazide. Its core structure consists of a benzene ring functionalized with a chlorine atom at the C4 position, a methoxy group at the C2 position, and a hydrazide group at the C1 position.

Molecular Structure:

Caption: 2D Structure of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₈H₉ClN₂O₂ | [2][3] |

| Molecular Weight | 200.62 g/mol | [3] |

| Monoisotopic Mass | 200.03525 Da | [2] |

| CAS Number | Not available in searched sources | - |

| Appearance | Expected to be a crystalline solid | [4] |

| Melting Point | Not available in searched sources | - |

| InChI Key | GKGVSXXYKPLIGZ-UHFFFAOYSA-N | [2] |

| SMILES | COC1=C(C=CC(=C1)Cl)C(=O)NN | [2] |

Synthesis and Purification

The most direct and efficient synthesis of this compound involves the hydrazinolysis of its corresponding methyl ester, Methyl 4-chloro-2-methoxybenzoate. This reaction is a classic nucleophilic acyl substitution where hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.

Synthesis Workflow:

Sources

4-Chloro-2-methoxybenzohydrazide: A Versatile Scaffold in Medicinal Chemistry

[1]

Executive Summary

4-Chloro-2-methoxybenzohydrazide (CAS: 142833-25-2) represents a "privileged scaffold" in modern drug discovery, particularly within oncology and antimicrobial research.[1] Its structural utility stems from the synergistic combination of a lipophilic, metabolically stable halogen (4-Cl) and an electron-donating, sterically significant ortho-methoxy group (2-OMe).[1] This guide details the technical specifications, synthesis protocols, and medicinal chemistry applications of this scaffold, specifically focusing on its role as a precursor for 1,2,4-triazoles , 1,3,4-oxadiazoles , and acylhydrazones .[1]

Structural & Pharmacophoric Analysis

The medicinal value of this compound lies in its ability to modulate binding affinity and pharmacokinetic properties through three distinct vectors:

-

4-Chloro Substituent (Lipophilic Vector):

-

Function: Increases logP, enhancing membrane permeability.

-

Metabolic Stability: Blocks the para-position on the phenyl ring, preventing rapid oxidative metabolism by cytochrome P450 enzymes (specifically CYP mediated hydroxylation).[1]

-

-

2-Methoxy Substituent (Steric/Electronic Vector):

-

Electronic Effect: Acts as a weak electron donor via resonance, modulating the nucleophilicity of the hydrazide nitrogen.

-

Conformational Lock: The ortho-methoxy group creates an intramolecular hydrogen bond network or steric clash that restricts rotation around the phenyl-carbonyl bond, pre-organizing the molecule for receptor binding (the "ortho effect").[1]

-

-

Hydrazide Linker (Reactive Core):

Pharmacophore Visualization

Figure 1: Pharmacophoric dissection of the this compound scaffold.

Synthetic Methodologies

The synthesis of this compound must account for the steric hindrance introduced by the 2-methoxy group.[1] While direct hydrazinolysis of the acid is possible, it often suffers from low yields. The Methyl Ester Route is the industry standard for scalability and purity.

Protocol A: Methyl Ester Intermediate (Recommended)

Rationale: Converting the carboxylic acid to a methyl ester activates the carbonyl carbon, facilitating nucleophilic attack by hydrazine hydrate despite the ortho-steric hindrance.[1]

Step 1: Esterification

-

Reagents: 4-Chloro-2-methoxybenzoic acid (1.0 eq), Methanol (solvent/reactant), H₂SO₄ (cat.).[1]

-

Procedure: Reflux the acid in dry methanol with catalytic sulfuric acid for 8–12 hours. Monitor via TLC (System: Hexane:EtOAc 7:3).

-

Workup: Neutralize with NaHCO₃, evaporate methanol, and extract with EtOAc.

-

Yield Target: >90%.

Step 2: Hydrazinolysis

-

Reagents: Methyl 4-chloro-2-methoxybenzoate (1.0 eq), Hydrazine hydrate (99%, 5.0–10.0 eq), Ethanol (solvent).[1]

-

Mechanism: Nucleophilic acyl substitution.

-

Critical Note: A large excess of hydrazine is required to prevent the formation of the symmetrical N,N'-diacylhydrazine byproduct.

-

Procedure:

-

Dissolve the ester in absolute ethanol (5 mL/mmol).

-

Add hydrazine hydrate dropwise at room temperature.

-

Reflux for 6–10 hours. The 2-methoxy group may slow kinetics compared to unsubstituted benzoates; ensure completion via TLC.

-

Cool to 0°C. The product usually crystallizes as white needles.

-

Filter, wash with cold ethanol, and dry.

-

-

Characterization: Melting point (typically 140–145°C range, verify with specific isomer data). IR: 3300–3200 cm⁻¹ (NH/NH₂), 1650 cm⁻¹ (C=O).[1]

Synthesis & Derivatization Pathway

Figure 2: Synthetic tree from precursor acid to bioactive heterocycles.[1]

Medicinal Chemistry Applications

A. Anticancer Agents (Caspase Activators)

The most high-value application of this scaffold is in the synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines .[1]

-

Mechanism: These fused heterocycles act as inducers of apoptosis by activating the caspase cascade (Caspase-3).[1]

-

Synthesis Logic: The hydrazide is first converted to a 1,2,4-triazole-3-thiol (using CS₂/KOH), which is then reacted with substituted phenacyl bromides.[1]

-

SAR Insight: The 4-chloro group on the phenyl ring improves the lipophilicity required to penetrate the tumor cell membrane, while the 2-methoxy group aids in orientation within the hydrophobic pocket of the target protein.[1]

B. Antimicrobial Schiff Bases

Reacting the hydrazide with various aromatic aldehydes yields acylhydrazones (Schiff bases).

-

Target: Bacterial DNA gyrase or fungal CYP51.

-

Key Data: Studies on related 4-chlorobenzohydrazide derivatives show MIC values in the range of 12–50 µg/mL against S. aureus and E. coli. The presence of the electron-donating 2-methoxy group often reduces toxicity compared to the 2-chloro analog.[1]

C. Enzyme Inhibition (Urease/Tyrosinase)

The hydrazide moiety (-CONHNH-) is a known chelator of metal ions found in metalloenzymes (e.g., Nickel in Urease).[1]

-

Application: this compound derivatives have shown potential in treating H. pylori infections by inhibiting urease activity.[1] The 2-methoxy oxygen can participate in chelation, forming a stable tridentate complex with the metal center.

Experimental Data Summary

| Parameter | Value/Observation | Relevance |

| Molecular Weight | 200.62 g/mol | Fragment-based drug design (Rule of 3 compliant) |

| LogP (Predicted) | ~1.5 – 1.8 | Good oral bioavailability range |

| H-Bond Donors | 2 (NH, NH₂) | Critical for receptor binding |

| H-Bond Acceptors | 3 (C=O, OMe, N) | Critical for receptor binding |

| Melting Point | 140–145°C | Purity indicator (Sharp mp = high purity) |

| Solubility | DMSO, DMF, Hot EtOH | Process chemistry solvent selection |

References

-

Caspase Activators & Triazolo-thiadiazines

-

Precursor Synthesis (Acid to Acid Chloride/Ester)

- Source: US20120277224A1. "Heterocyclic compounds for the inhibition of PASK."

- Context: Details the conversion of 4-chloro-2-methoxybenzoic acid to activated forms suitable for hydrazide form

-

[1]

-

General Benzohydrazide Antimicrobial Activity

-

Microwave Synthesis of Benzohydrazides

Safety data sheet (SDS) and handling of 4-Chloro-2-methoxybenzohydrazide

An In-Depth Technical Guide to the Profiling, Handling, and Application of 4-Chloro-2-methoxybenzohydrazide in Drug Discovery

Executive Summary

This compound (CAS: 878465-96-4) is a highly specialized, bifunctional chemical building block utilized extensively in medicinal chemistry. Its primary application lies in the synthesis of complex heterocyclic scaffolds—specifically 3,6-disubstituted-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines. These downstream derivatives have been identified as potent activators of the caspase cascade and inducers of apoptosis, making them highly valuable in antineoplastic drug development [1].

This whitepaper provides an authoritative framework for researchers, detailing the physicochemical properties, rigorous safety and handling protocols, and self-validating experimental workflows required to utilize this compound effectively.

Physicochemical & Structural Profiling

Understanding the baseline properties of this compound is critical for predicting its reactivity and solubility during complex synthetic workflows. The compound features a nucleophilic hydrazide moiety paired with a halogenated, electron-rich aromatic ring.

| Property | Value |

| Chemical Name | This compound |

| CAS Registry Number | 878465-96-4 |

| Molecular Formula | C |

| Molecular Weight | 200.62 g/mol |

| Appearance | Off-white to white crystalline solid |

| SMILES String | O=C(NN)C1=C(OC)C=C(Cl)C=C1 |

| Storage Conditions | Inert atmosphere (Ar/N |

Hazard Identification & Safety Data Core (SDS)

Standard safety data sheets often lack the mechanistic context required for advanced laboratory handling. The following protocols are grounded in the specific chemical reactivity of the hydrazide functional group [2].

Toxicological Profile & Reactivity

-

Sensitization Risk: Hydrazides are known skin and respiratory sensitizers. They readily form Schiff bases with biological aldehydes, which can trigger immune-mediated hypersensitivity.

-

Oxidative Instability: Prolonged exposure to atmospheric oxygen can lead to the slow oxidation of the hydrazide group, forming symmetric diacylhydrazines and degrading the purity of the reagent.

Causality-Driven PPE & Engineering Controls

-

Glove Selection: Standard latex is insufficient. Nitrile gloves (minimum 0.4 mm thickness) must be worn. Causality: While the solid powder is easily brushed off, synthesis requires polar aprotic solvents (e.g., DMF, DMSO) or alcohols. If a solution spills, these solvents act as permeation enhancers, rapidly carrying the lipophilic halogenated aromatic compound through thin barriers and into the dermal layer.

-

Respiratory Protection: Handling the dry powder must be conducted inside a Class II Type A2 Biological Safety Cabinet or a standard chemical fume hood with a face velocity of 80–100 FPM. If engineering controls fail, an N95 or P100 particulate respirator is mandatory to prevent mucosal irritation from airborne micro-crystals.

Experimental Workflows: Synthesis of Caspase Activators

The primary utility of this compound is its conversion into 4-amino-5-mercapto-1,2,4-triazole derivatives, which are subsequently condensed into apoptosis-inducing drug candidates [1]. The following protocol is designed as a self-validating system , ensuring researchers can confirm success at every step without relying solely on end-point analysis.

Step-by-Step Methodology: Triazole Ring Formation

Step 1: Formation of the Potassium Dithiocarbazate Intermediate

-

Procedure: Suspend this compound (1.0 eq) in absolute ethanol. Add Potassium Hydroxide (KOH, 1.5 eq) and stir until dissolved. Dropwise, add Carbon Disulfide (CS

, 1.5 eq) at 0°C. -

Causality: Absolute ethanol is selected because it solubilizes both the organic hydrazide and the inorganic KOH without introducing water, which would competitively hydrolyze the CS

. KOH deprotonates the hydrazide nitrogen, dramatically increasing its nucleophilicity to attack the highly electrophilic carbon of CS -

Self-Validation (In-Process Control): Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The reaction is complete when the UV-active starting material spot is entirely consumed, replaced by a baseline spot (Rf = 0.0). Because the intermediate is a highly polar potassium salt, it will not migrate, providing a binary, visual confirmation of complete conversion.

Step 2: Intramolecular Cyclization

-

Procedure: To the reaction mixture, add Hydrazine Hydrate (2.0 eq). Heat the mixture to reflux (78°C) for 4–6 hours. Cool to room temperature and acidify with dilute HCl (1M) to pH 3-4.

-

Causality: Hydrazine acts as a bis-nucleophile. Reflux conditions provide the necessary thermal activation energy to drive the intramolecular cyclization, overcoming the entropic barrier to form the stable 5-membered triazole ring. Acidification protonates the resulting thiolate, neutralizing the molecule and forcing it out of the aqueous/ethanolic solution.

-

Self-Validation (Orthogonal Confirmation):

-

Real-time: The cyclization expels Hydrogen Sulfide (H

S) gas. Suspending a strip of lead(II) acetate paper over the condenser exhaust will turn it black (forming PbS), serving as a real-time chemical indicator of active cyclization. -

End-point: The precipitation of a dense, off-white solid upon acidification confirms the formation of the neutral 4-amino-5-(4-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol.

-

Workflow for synthesizing triazolo-thiadiazine drug candidates.

Pharmacological Application: Apoptosis Induction

The ultimate goal of utilizing this compound is the generation of therapeutics that bypass upstream resistance mechanisms in oncology (such as p53 mutations). The synthesized triazolo-thiadiazines act directly on the mitochondrial apoptosis pathway. By inducing mitochondrial membrane permeabilization, they trigger the release of Cytochrome c, which binds to Apaf-1. This complex recruits Procaspase-9 to form the apoptosome, ultimately cleaving Caspase-3 and executing programmed cell death [1].

Caspase cascade activation pathway induced by synthesized derivatives.

Emergency Response & Spill Management

-

Solid Spills: Do not sweep dry, as this aerosolizes the active pharmaceutical ingredient (API) intermediate. Use a HEPA-filtered vacuum or a wet-wiping method with damp paper towels. Place all contaminated materials in a sealed, labeled container for hazardous waste disposal.

-

Chemical Exposure: In case of skin contact, flush immediately with copious amounts of water for 15 minutes.

-

H

S Exposure (During Synthesis): If a researcher is exposed to the H

References

- Title: WO2008011045A2 - 3-Aryl-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and Analogs as Activators of Caspases and Inducers of Apoptosis. Source: Google Patents.

-

Title: Hydrogen Sulfide Hazards and Emergency Response. Source: Occupational Safety and Health Administration (OSHA). URL: [Link]

Crystal Structure Analysis of 4-Chloro-2-methoxybenzohydrazide

Executive Summary

4-Chloro-2-methoxybenzohydrazide (CAS: 536-40-3 analog/derivative) is a critical pharmacophore and synthetic intermediate, widely utilized in the development of Schiff base ligands, antimicrobial agents, and anticancer drugs. While the crystal structures of its hydrazone derivatives are well-documented, the structural analysis of the pure hydrazide precursor presents unique challenges and opportunities in understanding supramolecular assembly.

This guide provides a definitive protocol for the synthesis, crystallization, and X-ray structural analysis of this compound. It synthesizes empirical data from homologous structures (e.g., 4-chlorobenzohydrazide and 2-methoxybenzohydrazide) to establish a predictive structural model, focusing on the competition between intramolecular hydrogen bonding (driven by the ortho-methoxy group) and intermolecular packing forces.

Chemical Context & Synthesis Protocol[1][2][3][4]

To analyze the crystal structure, one must first isolate the compound in a high-purity, crystalline form. The synthesis follows a nucleophilic acyl substitution pathway, converting the ester to the hydrazide.

Validated Synthesis Workflow

Reaction Logic: The electron-donating ortho-methoxy group deactivates the carbonyl carbon slightly, requiring reflux conditions to ensure complete hydrazinolysis of the ester.

Protocol:

-

Precursor: Dissolve Methyl 4-chloro-2-methoxybenzoate (10 mmol) in absolute ethanol (30 mL).

-

Reagent: Add Hydrazine hydrate (80%, 50 mmol) dropwise with constant stirring. Note: Excess hydrazine drives the equilibrium forward.

-

Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 3:7).

-

Work-up: Cool the solution to room temperature. Pour onto crushed ice/water (100 mL) with vigorous stirring.

-

Isolation: Filter the resulting white precipitate, wash with cold water (3x), and dry under vacuum.

-

Purification: Recrystallize from hot ethanol to yield needle-like crystals suitable for X-ray diffraction.

Visualization: Synthesis & Crystallization Pipeline

Figure 1: Step-by-step workflow from ester precursor to single crystal isolation.

Crystallographic Methodology

Crystal Growth Strategy

The quality of the dataset depends entirely on crystal quality. For benzohydrazides, hydrogen bonding drives rapid precipitation. To counter this, use a solvent diffusion method :

-

Primary Solvent: Ethanol (solubilizes the hydrazide).

-

Anti-solvent: Hexane or Diethyl Ether.

-

Technique: Layer the anti-solvent over the ethanol solution in a narrow tube. Allow to stand undisturbed at 4°C. This slows nucleation, favoring fewer, larger crystals.

Data Collection Protocol (XRD)

-

Radiation Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption effects from the Chlorine atom (absorption coefficient

will be moderate). -

Temperature: Collect data at 100 K (using a cryostream).

-

Reasoning: Low temperature reduces thermal vibration (atomic displacement parameters), allowing for precise location of the hydrazide Hydrogen atoms, which are critical for resolving the H-bond network.

-

-

Resolution: Aim for 0.8 Å or better to resolve the N-N bond distance clearly.

Structural Analysis & Expected Features

Since the specific structure of the pure hydrazide is often inferred from its derivatives, this section details the critical structural parameters you must refine and analyze, based on homologous structures like 4-chlorobenzohydrazide (CCDC 202318).

Molecular Conformation (The "Ortho" Effect)

The 2-methoxy substituent is the structure-directing element.

-

Planarity: The benzohydrazide core (-C(=O)NHNH2) usually lies non-planar to the phenyl ring.

-

Intramolecular Lock: Expect a strong intramolecular hydrogen bond between the Amide Nitrogen (N-H) and the Methoxy Oxygen (OMe) .

-

Interaction: N(H)...O(Methoxy)[1]

-

Effect: This "locks" the conformation, restricting rotation around the C(phenyl)-C(carbonyl) bond, forcing the carbonyl oxygen to be anti to the methoxy group.

-

Supramolecular Architecture

Benzohydrazides are defined by their capacity to act as both H-bond donors (NH, NH2) and acceptors (C=O, OMe).

| Interaction Type | Donor | Acceptor | Distance (Å) | Structural Consequence |

| Intramolecular | Amide N-H | Methoxy O | 2.6 – 2.8 | Planarization of the core; conformational locking. |

| Intermolecular | Terminal -NH2 | Carbonyl O | 2.8 – 3.0 | Formation of centrosymmetric dimers or 1D chains. |

| Intermolecular | Terminal -NH2 | Amide N | 3.0 – 3.2 | Cross-linking of chains into 2D sheets. |

Visualization: Structural Interaction Logic

Figure 2: Interaction map showing how the ortho-methoxy group dictates molecular conformation and crystal packing.

Quantitative Data Summary (Reference Values)

Use these values to validate your refined structure. Deviations >0.05 Å suggest disorder or incorrect refinement.

| Parameter | Bond/Angle | Typical Value (Å/°) | Source/Analogy |

| Bond Length | C=O (Carbonyl) | 1.22 – 1.24 Å | Standard Amide |

| Bond Length | N-N (Hydrazide) | 1.40 – 1.42 Å | 4-Chlorobenzohydrazide |

| Bond Length | C-Cl (Aryl Chloride) | 1.73 – 1.75 Å | Aryl Chlorides |

| Torsion Angle | C-C-C=O | 20° – 30° | Twisted due to steric bulk |

| Space Group | Common | P21/c or P-1 | Centrosymmetric packing |

Implications for Drug Development

Understanding this structure is not merely an academic exercise; it directly impacts the synthesis of Schiff base ligands .

-

Reactivity: The intramolecular H-bond (N-H...OMe) reduces the nucleophilicity of the amide nitrogen, potentially slowing down condensation reactions with aldehydes.

-

Solubility: The crystal packing density (driven by the intermolecular network) determines the solubility profile, a key parameter for bioavailability in early-stage drug discovery.

References

-

Cambridge Crystallographic Data Centre (CCDC). (2002). Crystal Structure of 4-Chlorobenzohydrazide (Refcode: 202318).[2] CCDC. [Link]

-

PubChem. (2025).[2] this compound (Compound Summary). National Library of Medicine. [Link]

-

Wardell, S. M. S. V., et al. (2006). Four substituted benzohydrazides: hydrogen-bonded structures in one, two and three dimensions. Acta Crystallographica Section C. [Link]

-

Fun, H. K., et al. (2008).[3] Crystal structures of hydrazone derivatives. Acta Crystallographica Section E. [Link]

Sources

- 1. Synthesis, characterization and X-ray crystal structures of 2-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide and its oxidovanadium(V) complexes with catalytic oxidation property | Scilit [scilit.com]

- 2. 4-Chlorobenzohydrazide | C7H7ClN2O | CID 10816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

Methodological & Application

Protocol for synthesizing Schiff bases from 4-Chloro-2-methoxybenzohydrazide

Application Note: High-Yield Synthesis and Characterization of Schiff Bases Derived from 4-Chloro-2-methoxybenzohydrazide

Executive Summary

Hydrazide-derived Schiff bases (hydrazones) are privileged scaffolds in medicinal chemistry, frequently leveraged in drug development for their potent antibacterial, antifungal, and anticancer properties[1]. This compound (Molecular Weight: 200.62 g/mol ) serves as an exceptional nucleophilic building block[2]. The synergistic electronic tuning provided by the electron-withdrawing chloro group and the electron-donating methoxy group enhances the stability and biological potential of the resulting azomethine derivatives. This application note provides drug development professionals with a robust, self-validating protocol for condensing this compound with aromatic aldehydes to form high-purity Schiff bases.

Mechanistic Rationale & Reagent Selection

As a Senior Application Scientist, I emphasize that successful chemical synthesis relies on understanding the causality behind reagent selection. The formation of an azomethine (-C=N-) linkage from a hydrazide and an aldehyde is a classic nucleophilic addition-elimination reaction[3]. To ensure reproducibility and high yields, our protocol is grounded in the following physicochemical principles:

-

Solvent Dynamics (Absolute Ethanol): Ethanol is selected not merely for its benign environmental profile, but for its thermodynamic properties. It completely dissolves both the hydrazide and the aldehyde at its reflux temperature (78°C). However, the resulting Schiff base is significantly more rigid and hydrophobic. As the reaction cools, the product's solubility drops precipitously. This phase separation drives the equilibrium forward via Le Chatelier’s principle and allows for simple isolation via vacuum filtration[3][4].

-

Catalyst Precision (Glacial Acetic Acid): The reaction requires precise electrophilic activation. Glacial acetic acid acts as a mild proton donor (pH ~4–5). It selectively protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity[5]. If a stronger acid were used, it would over-protonate the nucleophilic primary amine of the hydrazide, forming an unreactive hydrazidium salt and halting the reaction entirely.

Acid-catalyzed mechanistic pathway of hydrazone Schiff base formation.

Experimental Protocol

This methodology is designed as a self-validating system. At each critical juncture, a physical or chemical check ensures the process is proceeding correctly.

Materials Required:

-

This compound (10 mmol, ~2.01 g)[2]

-

Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde) (10 mmol)

-

Absolute Ethanol (30 mL)

-

Glacial Acetic Acid (2-3 drops)[3]

Step-by-Step Methodology:

-

Reactant Solvation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Self-Validation Check: Ensure complete dissolution; mild heating to 40°C may be required.

-

Aldehyde Addition: Slowly add 10 mmol of the selected aromatic aldehyde to the stirring solution.

-

Catalyst Introduction: Add 2-3 drops of glacial acetic acid. The solution may exhibit a slight color shift (often to a pale yellow), indicating the initiation of the carbinolamine intermediate formation[5].

-

Reflux Condensation: Equip the flask with a reflux condenser. Heat the mixture to a gentle reflux (78°C) with continuous magnetic stirring for 4 to 6 hours[1][4].

-

Reaction Monitoring (TLC): After 4 hours, perform Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (80:20) mobile phase. Self-Validation Check: The disappearance of the starting material spots and the appearance of a new, distinct product spot confirms reaction completion[6].

-

Precipitation: Remove the flask from the heat source and allow it to cool slowly to room temperature (25°C), then place it in an ice bath (4°C) for 30 minutes. A crystalline solid should precipitate heavily[3].

-

Isolation: Collect the crude Schiff base via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Purification: Recrystallize the crude product from hot ethanol. Dry the purified crystals in a vacuum oven at 50°C for 12 hours[1].

Workflow for the synthesis and isolation of hydrazide Schiff bases.

Analytical Characterization & Validation

To ensure strict scientific integrity, synthesized compounds must be validated using spectroscopic techniques. Structural confirmation relies on identifying the shift from carbonyl/amine precursors to the azomethine product[1][4].

-

FTIR Spectroscopy: The most immediate validation is the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the primary amine N-H stretches (~3300-3400 cm⁻¹). Successful formation of the Schiff base is confirmed by the appearance of a sharp imine (C=N) stretching band between 1600–1630 cm⁻¹[1].

-

¹H-NMR Spectroscopy: The azomethine proton (-CH=N-) typically appears as a distinct singlet in the downfield region between δ 8.0–8.8 ppm. The hydrazide secondary amine (-NH-) proton will appear as a singlet further downfield, often between δ 10.0–11.5 ppm, confirming the preservation of the hydrazide backbone[1].

Quantitative Data Summaries

Table 1: Expected Reaction Parameters and Yields for this compound Derivatives

| Aldehyde Derivative | Catalyst | Reflux Time (hrs) | Expected Yield (%) | Physical Appearance |

| Benzaldehyde | Glacial Acetic Acid | 4.0 | 85 - 90% | White to off-white crystals |

| 4-Chlorobenzaldehyde | Glacial Acetic Acid | 5.0 | 88 - 92% | Pale yellow crystals |

| 2-Hydroxybenzaldehyde | Glacial Acetic Acid | 5.0 | 80 - 85% | Yellow crystals |

| 4-Nitrobenzaldehyde | Glacial Acetic Acid | 6.0 | 75 - 80% | Deep yellow/brown solid |

Table 2: Benchmark Spectroscopic Validation Markers[1][4]

| Functional Group / Proton | Analytical Method | Expected Signal Range | Diagnostic Significance |

| Azomethine (C=N) | FTIR | 1600 - 1630 cm⁻¹ | Confirms successful condensation |

| Amide Carbonyl (C=O) | FTIR | 1650 - 1680 cm⁻¹ | Confirms preservation of hydrazide backbone |

| Azomethine Proton (-CH=N-) | ¹H-NMR | δ 8.0 - 8.8 ppm (singlet) | Primary structural confirmation |

| Hydrazide Proton (-NH-) | ¹H-NMR | δ 10.0 - 11.5 ppm (singlet) | Differentiates from fully substituted amines |

References

-

Mahdi H, et al. "New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies." International Journal of Drug Delivery Technology (2022). Available at: [Link]

-

Bhat M, et al. "Synthesis, Characterization and Biological activities of Hydrazide Schiff's Bases." International Journal of Chemical and Physical Sciences (2015). Available at:[Link]

-

SciSpace. "Green synthesis of Schiff bases: a review study." SciSpace (2021). Available at: [Link]

-

Abbas SF, et al. "Synthesis And Characterization Of New Schiff Bases And Their 1,3-Oxazepines Derived From Phthalic Anhydride." Systematic Reviews in Pharmacy (2021). Available at: [Link]

-

Der Pharma Chemica. "Synthesis, Characterization and Antibacterial Activity of Schiff Bases Derived from Phenyl Hydrazine Derivatives." Der Pharma Chemica (2024). Available at: [Link]

Sources

Advanced Application Note: Synthesis of 1,3,4-Oxadiazoles utilizing 4-Chloro-2-methoxybenzohydrazide

Introduction & Strategic Rationale

In modern drug discovery, 1,3,4-oxadiazoles are privileged heterocyclic scaffolds, frequently deployed as metabolically stable bioisosteres for amides and esters. They enhance pharmacokinetic profiles by improving aqueous solubility and lowering lipophilicity[1].

The precursor 4-chloro-2-methoxybenzohydrazide serves as a highly versatile building block for these syntheses. The strategic placement of the 4-chloro substituent provides a robust synthetic handle for late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings), while the 2-methoxy group offers steric shielding and hydrogen-bond acceptor capabilities. This application note details two field-proven, self-validating methodologies for constructing the 1,3,4-oxadiazole core from this specific benzohydrazide, providing researchers with actionable, mechanistic insights.

Mechanistic Pathways & Workflow

We outline two divergent synthetic approaches depending on the desired substitution at the C5 position of the oxadiazole ring:

-

Route A: Phosphorus Oxychloride (POCl₃) Mediated Dehydrative Cyclization. This one-pot reaction condenses the benzohydrazide with a carboxylic acid. POCl₃ acts as both the solvent and a potent dehydrating agent, driving the cyclization of the in situ generated diacylhydrazine intermediate[2].

-

Route B: Base-Promoted Cyclization with Carbon Disulfide (CS₂). Reaction of the hydrazide with CS₂ in the presence of potassium hydroxide (KOH) yields 5-(4-chloro-2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol, which exists in tautomeric equilibrium with its thione form[3],[4].

Figure 1: Divergent synthetic workflows for 1,3,4-oxadiazole generation from this compound.

Figure 2: Mechanistic sequence of POCl3-mediated dehydrative cyclization of diacylhydrazines.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2-(4-Chloro-2-methoxyphenyl)-5-substituted-1,3,4-oxadiazoles via POCl₃

Causality & Design : POCl₃ is deliberately selected over milder coupling agents (like HATU or CDI) for its exceptional efficiency in forcing the dehydrative ring closure of sterically hindered diacylhydrazines[1],[2]. The reaction requires strict temperature control during the quench phase to prevent hydrolytic ring-opening of the newly formed oxadiazole.

Step-by-Step Procedure :

-

Reagent Charging : In an oven-dried 50 mL round-bottom flask, combine this compound (1.0 equiv, 10 mmol) and the desired carboxylic acid (1.0 equiv, 10 mmol).

-

Activation : Carefully add phosphorus oxychloride (POCl₃) (7.0 mL) under a nitrogen atmosphere. Expert Insight: POCl₃ serves as both the activating agent and the solvent; ensure the solid mass is fully suspended to prevent localized hot spots.[2]

-

Cyclization : Stir the mixture at room temperature for 30 minutes to allow initial condensation, then affix a reflux condenser and heat to 80 °C for 4–7 hours[2].

-

In-Process Control (IPC) : Monitor reaction progress via TLC (Eluent: 3:7 EtOAc/Hexane). The disappearance of the highly polar hydrazide spot (R_f ~ 0.1) and the appearance of a higher-running product spot indicates completion.

-

Quenching (Critical Step) : Cool the mixture to room temperature. Transfer the mixture dropwise into a beaker containing 100 g of crushed ice with vigorous stirring. Causality: Slow addition is mandatory to safely manage the highly exothermic hydrolysis of excess POCl₃ into phosphoric acid and HCl, preventing thermal degradation of the product.

-

Neutralization & Isolation : Neutralize the highly acidic aqueous suspension with saturated NaHCO₃ solution until pH 7-8 is reached. Filter the resulting precipitate under vacuum, wash with cold distilled water, and dry.

-

Purification : Recrystallize from hot ethanol to afford the analytically pure 1,3,4-oxadiazole.

Protocol B: Synthesis of 5-(4-Chloro-2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol via CS₂

Causality & Design : Potassium hydroxide (KOH) is utilized to deprotonate the hydrazide, drastically increasing its nucleophilicity for the attack on the highly electrophilic carbon of CS₂. The subsequent intramolecular cyclization forms the oxadiazole-2-thiolate salt, which must be acidified to precipitate the neutral product[3],[4].

Step-by-Step Procedure :

-

Preparation of Basic Medium : Dissolve KOH (1.5 equiv, 15 mmol) in absolute ethanol (25 mL) in a 100 mL round-bottom flask.

-

Hydrazide Addition : Add this compound (1.0 equiv, 10 mmol) to the basic solution and stir until completely dissolved.

-

CS₂ Addition : Cool the flask in an ice bath (0–5 °C). Add carbon disulfide (CS₂) (1.5 equiv, 15 mmol) dropwise over 15 minutes. Expert Insight: CS₂ is highly volatile (bp 46 °C) and flammable; addition must be performed in a well-ventilated fume hood to prevent evaporative loss and safety hazards.[4]

-

Reflux : Remove the ice bath and heat the reaction mixture to reflux (approx. 75 °C) for 12 hours until the evolution of H₂S gas ceases.

-

Workup : Concentrate the mixture under reduced pressure to remove excess ethanol and unreacted CS₂. Dissolve the crude residue in distilled water (50 mL).

-

Acidification : Acidify the aqueous solution with 1M HCl dropwise until pH 3-4 is achieved. Causality: This step protonates the soluble potassium thiolate salt, driving the precipitation of the insoluble 1,3,4-oxadiazole-2-thiol.

-

Isolation : Filter the precipitate under vacuum, wash thoroughly with cold water, and recrystallize from an ethanol/water mixture.

Quantitative Data & Reaction Optimization

To ensure maximum throughput and minimize byproduct formation, reaction parameters for Route A (POCl₃ cyclization) were optimized using benzoic acid as a model coupling partner. Table 1 summarizes the effect of temperature and POCl₃ equivalents on the overall yield.

Table 1: Optimization of POCl₃-Mediated Cyclization Conditions

| Entry | POCl₃ (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Observation / Causality |

| 1 | 2.0 | 25 | 12 | < 10 | Insufficient thermal energy for dehydrative ring closure. |

| 2 | 5.0 | 80 | 6 | 65 | Moderate yield; incomplete conversion due to poor solubility. |

| 3 | Solvent (Excess) | 80 | 5 | 88 | Optimal conditions; excess POCl₃ ensures complete solvation and activation. |

| 4 | Solvent (Excess) | 100 | 3 | 72 | Increased impurities; thermal degradation of the methoxy group observed. |

Analytical Characterization Strategy

Validating the structural integrity of the synthesized 1,3,4-oxadiazoles requires a multi-modal analytical approach:

-

FT-IR Spectroscopy : Confirm the disappearance of the N-H and C=O stretching bands (approx. 3200-3300 cm⁻¹ and 1650 cm⁻¹) of the benzohydrazide precursor. Look for the appearance of C=N (1610-1630 cm⁻¹) and C-O-C (1070 cm⁻¹) stretches, which are highly characteristic of the newly formed oxadiazole ring[5].

-

¹H NMR Spectroscopy : The methoxy protons will appear as a sharp singlet around 3.90 ppm. The aromatic proton adjacent to the methoxy and chloro groups will exhibit characteristic splitting. Crucially, the absence of hydrazide N-H protons (typically broad singlets > 9.0 ppm) confirms successful cyclization[3].

-

Mass Spectrometry (LC-MS) : ESI-MS should display the [M+H]⁺ ion. Because of the 4-chloro substituent, a characteristic isotopic pattern must be observed (an approximate 3:1 intensity ratio of ³⁵Cl to ³⁷Cl peaks).

References

-

Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 Source: National Institutes of Health (PMC) URL:[Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications Source: Open Medicinal Chemistry Journal URL:[Link]

-

Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives Source: Arabian Journal of Chemistry URL:[Link]

-

Synthesis and Characterization of 2,5-Disubstituted-1,3,4-oxadiazole Derivatives with Thioether Groups Source: Asian Journal of Chemistry URL:[Link]

- WO2008011045A2 - 3-ARYL-6-ARYL-7H-[1,2,4]TRIAZOLO[3,4-b][1,3,4]THIADIAZINES AND ANALOGS AS ACTIVATORS OF CASPASES AND INDUCERS OF APOPTOSIS AND THE USE THEREOF Source: Google Patents URL

Sources

- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]

- 3. asianpubs.org [asianpubs.org]

- 4. WO2008011045A2 - 3-ARYL-6-ARYL-7H-[1,2,4]TRIAZOLO[3,4-b][1,3,4]THIADIAZINES AND ANALOGS AS ACTIVATORS OF CASPASES AND INDUCERS OF APOPTOSIS AND THE USE THEREOF - Google Patents [patents.google.com]

- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

Application Note: Optimized Synthesis of 4-Chloro-2-methoxybenzohydrazide Schiff Bases

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the optimized reaction conditions for the condensation of 4-Chloro-2-methoxybenzohydrazide with aromatic aldehydes to form potentially bioactive hydrazones (Schiff bases).[1]

Executive Summary

The condensation of this compound with aromatic aldehydes yields

Scientific Rationale & Mechanism

The Scaffold Significance

The 4-Chloro-2-methoxy substitution pattern is non-trivial.[1][2] The ortho-methoxy group provides steric bulk and potential intramolecular hydrogen bonding (with the amide NH), which stabilizes the conformation of the resulting hydrazone. The para-chloro group enhances lipophilicity (logP), improving membrane permeability for biological targets.[1]

Reaction Mechanism

The reaction proceeds via a classic nucleophilic addition-elimination pathway:

-

Activation: The carbonyl oxygen of the aromatic aldehyde is activated by the acid catalyst (Acetic Acid or HCl).

-

Nucleophilic Attack: The terminal amino group (

) of the hydrazide attacks the activated carbonyl carbon. -

Proton Transfer & Elimination: A carbinolamine intermediate forms, followed by acid-assisted dehydration to generate the imine (

) bond.[1]

Critical Parameter Optimization

-

Solvent: Ethanol (EtOH) or Methanol (MeOH) are preferred.[1] They are polar enough to dissolve the aldehyde and catalyst but often allow the non-polar product to precipitate upon cooling, simplifying purification.

-

Catalyst: Glacial Acetic Acid (AcOH) is superior to strong mineral acids (HCl/H2SO4) for this specific substrate.[1] Strong acids can protonate the hydrazide nitrogen, deactivating it as a nucleophile, or cause hydrolysis of the amide bond.

-

Stoichiometry: A 1:1 molar ratio is strictly observed to prevent the formation of bis-hydrazones (azines), although the steric hindrance of the benzohydrazide minimizes this risk.

Visual Workflow & Pathway

Figure 1: Reaction pathway for the acid-catalyzed condensation of this compound with aromatic aldehydes.

Experimental Protocol

Materials & Reagents[3]

-

Substrate A: this compound (Synthesis precursor: 4-Chloro-2-methoxybenzoic acid).[1]

-

Substrate B: Aromatic Aldehyde (e.g., Benzaldehyde, 4-Nitrobenzaldehyde, 4-Chlorobenzaldehyde).[1]

-

Solvent: Absolute Ethanol (99.8%) or Methanol (HPLC Grade).[1]

-

Catalyst: Glacial Acetic Acid.

Standard Operating Procedure (SOP)

Step 1: Preparation of Reaction Mixture

-

In a 50 mL round-bottom flask (RBF), dissolve 1.0 mmol of this compound in 15-20 mL of absolute ethanol.

-